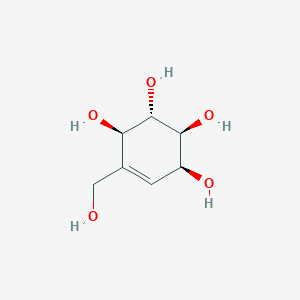

Methylmalonate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

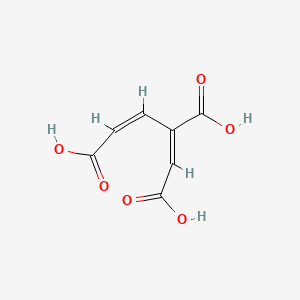

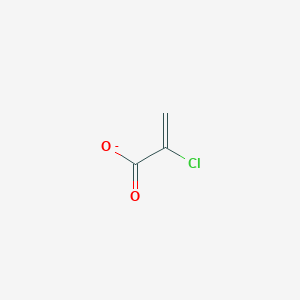

Methylmalonate(2-) is a C4-dicarboxylate resulting from the removal of a proton from both carboxylic acid groups of methylmalonic acid. It has a role as a human metabolite. It derives from a malonate(2-). It is a conjugate base of a methylmalonate(1-).

Scientific Research Applications

Inhibition of Glycine Uptake by Synaptosomes

Methylmalonate, which accumulates in methylmalonic acidemia, inhibits the uptake of glycine by synaptosomes in the rat spinal cord. This inhibition might contribute to neurological damage in methylmalonic acidemia by increasing glycine levels in the synaptic cleft and interfering with normal inhibitory glycinergic synapses (Lopez-Lahoya et al., 1981).

Understanding Vitamin B12 Metabolism and Inborn Errors of Metabolism

Studies on methylmalonate have enhanced the understanding of vitamin B12 metabolism and certain inborn errors of metabolism. This research has provided models for diseases related to acidosis, similar to studies on amino aciduria from two decades ago (Barness, 1973).

Neurodegeneration in Methylmalonic Aciduria

Methylmalonate induces neuronal damage in rat striatal cell cultures at concentrations found in patients with methylmalonic acidurias. The study suggests the involvement of excitotoxic mechanisms in this damage. This research provides insights into neuropathogenesis in methylmalonic aciduria, potentially involving inhibition of complex II and the tricarboxylic acid cycle by toxic organic acids (Okun et al., 2002).

Inhibition of Enzyme Activities in Developing Rats

Methylmalonate inhibits activities of succinate dehydrogenase and β-hydroxybutyrate dehydrogenase in the brain and liver of developing rats. This research aids in understanding cerebral metabolism in children with methylmalonic acidaemia, especially during ketoacidotic and hypoglycaemic crises, and may relate to the pathogenesis of cerebral dysfunction in this condition (Dutra et al., 1993).

Methylmalonate and Vitamin B12 Deficiency

Urinary methylmalonate excretion increases in rats with vitamin B12 insufficiency, and this excretion is not affected by folic acid, vitamin E, or selenium, but is decreased by vitamin B12. This study contributes to the understanding of the relationship between methylmalonate and vitamin B12 deficiency (Barness et al., 1963).

properties

Product Name |

Methylmalonate(2-) |

|---|---|

Molecular Formula |

C4H4O4-2 |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

2-methylpropanedioate |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/p-2 |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

CC(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R)-6-[6-[(1E,3S,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1238308.png)

![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)

![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)